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molecular formula C8H6N2O6 B8667282 4-Nitro-5-(2-nitroethenyl)benzene-1,2-diol CAS No. 205812-99-3

4-Nitro-5-(2-nitroethenyl)benzene-1,2-diol

Cat. No. B8667282
M. Wt: 226.14 g/mol
InChI Key: CRZSVYVRNQBKHH-UHFFFAOYSA-N
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Patent
US05498746

Procedure details

or by debenzylation of 4,5-dibenzyloxy-2,β-di-nitrostyrene; in this case the debenzylation is performed by means of trifluoroacetic acid. In a second stage 5,6-dihydroxyindole is obtained from 4,5-dihydroxy-2,β-di-nitrostyrene as indicated above (U.S. Pat. No. 4,595,765).
Name
4,5-dibenzyloxy-2,β-di-nitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:19]([O:20]CC2C=CC=CC=2)=[CH:18][C:12]([CH:13]=[CH:14][N+:15]([O-:17])=[O:16])=[C:11]([N+:28]([O-:30])=[O:29])[CH:10]=1)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[OH:20][C:19]1[CH:18]=[C:12]2[C:11](=[CH:10][C:9]=1[OH:8])[NH:28][CH:14]=[CH:13]2.[OH:8][C:9]1[C:19]([OH:20])=[CH:18][C:12]([CH:13]=[CH:14][N+:15]([O-:17])=[O:16])=[C:11]([N+:28]([O-:30])=[O:29])[CH:10]=1

Inputs

Step One
Name
4,5-dibenzyloxy-2,β-di-nitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C[N+](=O)[O-])C=C1OCC1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1O
Name
Type
product
Smiles
OC1=CC(=C(C=C[N+](=O)[O-])C=C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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